molecular formula C25H37NO2S2 B14323803 3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione CAS No. 106130-34-1

3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione

Cat. No.: B14323803
CAS No.: 106130-34-1
M. Wt: 447.7 g/mol
InChI Key: PFYAHMRBNZMKTJ-UHFFFAOYSA-N
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Description

3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of a hexadecanoyloxy group, a phenyl group, and a thione group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Hexadecanoyloxy Group: The hexadecanoyloxy group can be introduced through esterification reactions, where hexadecanoic acid reacts with the hydroxyl group of the thiazole derivative.

    Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine:

    Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects.

    Cancer Research: Preliminary studies suggest that the compound may have anticancer properties, warranting further investigation.

Industry:

    Coatings and Paints: The compound can be used as an additive in coatings and paints to improve their durability and resistance to environmental factors.

    Cosmetics: It can be incorporated into cosmetic formulations for its potential skin-protective properties.

Mechanism of Action

The mechanism of action of 3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: By modulating enzyme activity, the compound can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 3-(Hexadecanoyloxy)-2-(octadeca-9,10-dienoyloxy)propoxy]phosphonic acid
  • Hexazinone
  • Mosedipimod

Comparison:

  • 3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties.
  • 3-(Hexadecanoyloxy)-2-(octadeca-9,10-dienoyloxy)propoxy]phosphonic acid has a similar hexadecanoyloxy group but differs in its overall structure and applications.
  • Hexazinone is a triazine herbicide with a different mechanism of action, primarily used in agriculture.
  • Mosedipimod is a triacylglycerol derivative with applications in medicine, particularly in treating chemotherapy-induced conditions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

106130-34-1

Molecular Formula

C25H37NO2S2

Molecular Weight

447.7 g/mol

IUPAC Name

(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl) hexadecanoate

InChI

InChI=1S/C25H37NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)28-26-23(21-30-25(26)29)22-18-15-14-16-19-22/h14-16,18-19,21H,2-13,17,20H2,1H3

InChI Key

PFYAHMRBNZMKTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)ON1C(=CSC1=S)C2=CC=CC=C2

Origin of Product

United States

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